N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide
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Overview
Description
“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate . The reaction is facilitated by sodium hydride in acetonitrile, using both conventional and microwave irradiation methods . This process results in the formation of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates . These products then undergo intramolecular cyclization in nitrobenzene under reflux conditions, yielding a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the IUPAC Standard InChI for a similar compound, Phenol, 2-(trifluoromethyl)-, is InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride and ethyl-2-cyanoacetate in acetonitrile, in the presence of NaH, was completed after 8 hours at ambient temperature and produced product with 70% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the molecular weight of a similar compound, Phenol, 2-(trifluoromethyl)-, is 162.1092 .Scientific Research Applications
DNA-Groove Binding Agents
The synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles from 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones represents a significant achievement. These regioisomeric compounds act as DNA-groove binders, targeting tumor cell DNA. The following features are noteworthy:
- Binding Affinity : Compound 14m demonstrates strong binding affinity with double-helical DNA, particularly within the minor groove. It forms a stable complex through static quenching .
Medicinal Chemistry
The trifluoromethyl group is prevalent in FDA-approved drugs. For instance:
- Sorafenib : An FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), sorafenib contains a trifluoromethyl group. Its IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Solvent-Free Synthesis
The compound 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates can be efficiently synthesized under solvent-free conditions via Knoevenagel condensation. This method is environmentally friendly and practical .
Future Directions
The future directions for the study and application of this compound could involve further exploration of its biological activities, such as its potential role in inflammation regulation . Additionally, the development of new procedures for the synthesis of trifluoromethylated heterocycles has gained more attention, due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture .
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-24-15-5-3-2-4-13(15)16(23)21-10-14(22)11-6-8-12(9-7-11)17(18,19)20/h2-9,14,22H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKPELGGUTSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzamide |
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